(S,R,S)-AHPC-PEG4-NH2 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

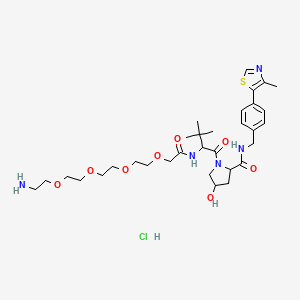

(S,R,S)-AHPC-PEG4-NH2 hydrochloride is a chemical compound used primarily in the field of targeted protein degradation. It is a ligand-linker conjugate that contains a von Hippel-Lindau (VHL)-recruiting ligand, a polyethylene glycol (PEG) linker, and a pendant amine group. This compound is utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade specific proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S,R,S)-AHPC-PEG4-NH2 hydrochloride typically involves multiple steps, starting with the preparation of the VHL ligand and the PEG linker. The VHL ligand is synthesized through a series of chemical reactions, including amide bond formation and hydroxylation. The PEG linker is then attached to the VHL ligand through a nucleophilic substitution reaction, forming the final conjugate. The reaction conditions often involve the use of organic solvents, such as dimethylformamide (DMF), and catalysts, such as N,N’-diisopropylcarbodiimide (DIC), to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques, such as chromatography, to isolate the desired compound .

Scientific Research Applications

(S,R,S)-AHPC-PEG4-NH2 hydrochloride is a chemical compound primarily utilized in scientific research, specifically in the development of PROTAC (proteolysis-targeting chimera) technology for targeted protein degradation . It combines a von Hippel-Lindau (VHL)-recruiting ligand with a PEGylated crosslinker, featuring a pendant amine group that can react with a carboxyl group on a target ligand .

Key Applications

This compound is applied in the following key areas:

- PROTAC synthesis This compound facilitates the synthesis of PROTAC molecules, which are designed to induce the degradation of specific target proteins . The (S,R,S) conformation is the active variant .

- Targeted protein degradation It is used as a ligand for recruiting VHL protein in targeted protein degradation .

- Building blocks for protein degraders this compound is categorized as a protein degrader building block .

- Drug research and discovery It is employed as a PROTAC linker in drug research and discovery .

Features and characteristics

- Reactivity The presence of an amine group allows for reactivity with NHS ester or carboxylic acid .

- Purity Generally available with a purity of 95% or greater .

- Solubility Soluble in water, dimethyl sulfoxide (DMSO), and methanol .

Working principle

PROTACs work by forming a ternary complex between a target protein, an E3 ubiquitin ligase, and the PROTAC molecule itself. This leads to ubiquitination and subsequent degradation of the target protein .

Parallel synthesis

When combined with other protein degrader building blocks containing a pendant amine, this compound can be used in parallel synthesis. This approach accelerates the generation of PROTAC libraries with variations in crosslinker length, composition, and E3 ligase ligand .

As a laboratory chemical, this compound is intended for research purposes only and has not been fully validated for medical applications . According to its safety data sheet, it may cause harm if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Storage

Chemical Reactions Analysis

Amine Group Reactivity

The terminal primary amine (-NH2) on the PEG4 linker exhibits nucleophilic reactivity, enabling conjugation with electrophilic groups. Key reactions include:

a. Amide Bond Formation

Reacts with carboxylic acids or activated esters (e.g., NHS esters) under mild conditions to form stable amide linkages, essential for PROTAC assembly .

Reaction Conditions & Yields

b. Schiff Base Formation

Forms reversible imine bonds with aldehydes, useful for pH-sensitive conjugates.

Conjugate Addition (Thiol-Michael Reaction)

The amine group reacts with maleimide-functionalized substrates via thiol-Michael addition, though the PEG4 linker itself lacks thiols. This reaction is instead employed for secondary modifications post-conjugation:

Example Modification

| Substrate | Conditions | Time | Yield | Application |

|---|---|---|---|---|

| Maleimide-PEG4-thiol | pH 7.4, RT | 2–4 h | 75–85% | Attachment of payloads (e.g., dyes) |

PEG Linker Stability & Modifications

The PEG4 linker’s ether bonds are susceptible to hydrolysis under extreme pH conditions, influencing reaction design :

Hydrolysis Kinetics

| pH | Half-life (t<sub>1/2</sub>) | Degradation Products |

|---|---|---|

| 3.0 | 48 h | Shorter PEG fragments + NH2 group |

| 10.0 | 24 h | Ethylene glycol derivatives |

Linker Engineering

Reaction Compatibility Considerations

-

Solubility : Requires polar solvents (H2O: 50 mg/mL; DMSO: 100 mg/mL) .

-

Temperature Sensitivity : Prolonged heating (>40°C) degrades PEG chains .

This compound’s versatile reactivity profile enables its use in diverse PROTAC architectures, with modifications tailored to optimize protein degradation efficiency .

Q & A

Basic Research Questions

Q. What is the structural and functional role of (S,R,S)-AHPC-PEG4-NH2 hydrochloride in PROTAC design?

this compound is a heterobifunctional molecule comprising two critical components:

- A VHL ligand derived from (S,R,S)-AHPC, which binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.

- A 4-unit PEG linker , which connects the E3 ligase ligand to a target protein-binding moiety (e.g., a kinase inhibitor). The PEG linker ensures proper spatial arrangement to facilitate ternary complex formation (E3 ligase-PROTAC-target protein), enabling ubiquitination and subsequent proteasomal degradation of the target protein .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Storage Conditions :

- Powder form : Store at -20°C for up to 3 years.

- Solubilized form : Store at -80°C for up to 2 years.

- Solubility :

- DMSO: >10 mM (recommended for cellular assays).

- Water: >50 mg/mL (use freshly prepared solutions to avoid hydrolysis) .

Q. What experimental controls are essential when using this compound in PROTAC-mediated degradation assays?

- Include negative controls such as:

- PROTAC lacking the target-binding moiety (to confirm specificity).

- VHL-deficient cell lines (to validate E3 ligase dependency).

Advanced Research Questions

Q. How can researchers optimize the PEG4 linker length to enhance degradation efficiency?

- Rationale : Linker length and flexibility influence ternary complex formation. PEG4 (approximately 16 atoms) balances flexibility and rigidity, allowing optimal positioning between E3 ligase and target protein.

- Methodology :

Synthesize analogs with shorter (PEG2) or longer (PEG6) linkers.

Compare degradation efficiency via Western blot (target protein levels) and cellular viability assays.

Use biophysical techniques (e.g., surface plasmon resonance, SPR) to quantify binding affinities .

Q. What biophysical or computational methods validate ternary complex formation involving this compound?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics between PROTAC, E3 ligase, and target protein.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of complex assembly.

- Cellular Thermal Shift Assay (CETSA) : Confirm target protein stabilization in the presence of PROTAC and E3 ligase .

Q. How should researchers address solubility limitations of this compound in cellular assays?

- Strategies :

- Use DMSO stock solutions (≤0.1% final concentration to avoid cytotoxicity).

- Pre-solubilize in aqueous buffers with sonication (30 seconds at 25°C).

- Employ PEGylation strategies to enhance hydrophilicity without altering linker functionality.

Q. How can contradictory data in PROTAC experiments (e.g., variable degradation efficiency) be systematically analyzed?

- Potential Causes :

- Hook effect : High PROTAC concentrations disrupt ternary complex formation. Test a dose range (1 nM–10 µM).

- Off-target effects : Perform RNA-seq or proteomics to identify non-specific degradation.

- Linker instability : Use LC-MS to confirm PROTAC integrity in cellular lysates.

Q. What are the critical parameters for designing in vivo studies using PROTACs containing this compound?

- Pharmacokinetics : Assess plasma stability (e.g., mouse microsomal assays) and bioavailability.

- Toxicity : Monitor liver enzymes (ALT/AST) and immune responses (cytokine profiling).

- Biodistribution : Use radiolabeled or fluorescently tagged PROTACs to track tissue penetration .

Q. Methodological Resources

Properties

Molecular Formula |

C32H50ClN5O8S |

|---|---|

Molecular Weight |

700.3 g/mol |

IUPAC Name |

1-[2-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C32H49N5O8S.ClH/c1-22-28(46-21-35-22)24-7-5-23(6-8-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-45-16-15-44-14-13-43-12-11-42-10-9-33;/h5-8,21,25-26,29,38H,9-20,33H2,1-4H3,(H,34,40)(H,36,39);1H |

InChI Key |

MSKHBFIXTCSMKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.